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Compound of Interest

Compound Name: 2-Cl-IB-MECA-13C,d3

Cat. No.: B1162068 Get Quote

In the landscape of G protein-coupled receptor (GPCR) pharmacology, the A₃ adenosine

receptor (A₃AR) has emerged as a critical therapeutic target for a spectrum of diseases,

including cancer, inflammatory disorders, and ischemic injuries.[1] The synthetic agonist, 2-

chloro-N⁶-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine, universally known as 2-Cl-IB-

MECA (and its clinical development name, Namodenoson), represents a pinnacle of selectivity

for this receptor subtype.[2] It exhibits a high affinity for the A₃AR, with a Ki value of

approximately 0.33 nM, while demonstrating significantly lower affinity for A₁ and A₂A receptors

(around 2500- and 1400-fold less, respectively).[3] This remarkable selectivity makes it an

invaluable pharmacological tool.

This guide focuses on a specific, isotopically labeled variant: 2-Cl-IB-MECA-¹³C,d₃. The

incorporation of stable isotopes—in this case, one Carbon-13 atom and three deuterium atoms

—does not alter the compound's fundamental biological activity. Instead, it transforms the

molecule into a precision instrument for quantitative bioanalysis, primarily serving as an ideal

internal standard for mass spectrometry-based assays.[4][5] Understanding the application of

this labeled compound is paramount for researchers engaged in pharmacokinetics, drug

metabolism, and rigorous in-vivo and in-vitro studies where accuracy and reproducibility are

non-negotiable.

Physicochemical Properties and Structural Data
The subtle addition of stable isotopes results in a predictable mass shift, which is the

cornerstone of its utility in mass spectrometry, while leaving its chemical behavior virtually
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unchanged.
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Property
2-Cl-IB-MECA
(Unlabeled)

2-Cl-IB-MECA-
¹³C,d₃ (Labeled)

Rationale for Use

Chemical Name

1-[2-Chloro-6-[[(3-

iodophenyl)methyl]ami

no]-9H-purin-9-yl]-1-

deoxy-N-methyl-β-D-

ribofuranuronamide

Isotopically labeled

variant of the parent

compound

N/A

Molecular Formula C₁₈H₁₈ClIN₆O₄ ¹³CC₁₇H₁₅D₃ClIN₆O₄

The formula reflects

the incorporation of

one ¹³C and three D

atoms.

Molecular Weight ~544.74 g/mol
~548.76 g/mol

(Typical)

The +4 Da mass shift

allows for clear

differentiation from the

unlabeled analyte in a

mass spectrometer.

CAS Number 163042-96-4[2][6]
Not typically assigned

a unique CAS number

It is a variant of the

parent compound.

Purity ≥98% (HPLC)

≥98% (HPLC);

Isotopic Purity

typically >99%

High chemical and

isotopic purity is

critical to prevent

cross-talk in analytical

assays.

Solubility

Soluble in DMSO

(e.g., 15-100 mg/mL)

and DMF (e.g., 10

mg/mL)[2]

Identical to unlabeled

form

The choice of solvent

is crucial for preparing

stock solutions for

both the analyte and

the internal standard.

Storage
Desiccate at +4°C or

store at -20°C[6]

Identical to unlabeled

form

Proper storage

ensures long-term

stability and prevents

degradation.
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Mechanism of Action: A₃AR-Mediated Signaling
Cascades
2-Cl-IB-MECA exerts its biological effects by binding to and activating the A₃AR, a Gi/o-coupled

receptor. This activation initiates a cascade of intracellular events that are highly cell-type and

context-dependent. The primary effect of Gi protein activation is the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7]

However, the downstream signaling is far more complex. A₃AR activation is known to modulate

several critical pathways implicated in cell survival, proliferation, and inflammation:

PI3K/AKT/NF-κB Pathway: In many cancer cell lines, 2-Cl-IB-MECA has been shown to

inhibit this pro-survival pathway, contributing to its anti-tumor effects.[8]

Wnt/β-catenin Pathway: The compound can decrease the expression of key components like

β-catenin, leading to the downregulation of proliferation-associated genes such as c-Myc and

cyclin D1.[8][9]

MAPK/ERK Pathway: Activation of A₃AR can also influence the MAPK/ERK pathway, which

plays a role in both cell proliferation and apoptosis.

The specific outcome—be it apoptosis in cancer cells, protection in ischemic tissue, or

modulation of inflammation—depends on the cellular machinery present.[8][10] For instance, in

pancreatic and hepatocellular carcinoma cells, 2-Cl-IB-MECA induces G1 phase cell cycle

arrest and apoptosis.[8][9][11] In contrast, in myocardial tissue, its activation of the A₃AR is

cardioprotective, reducing ischemia-reperfusion injury.[10][12]
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Caption: A₃AR signaling cascade initiated by 2-Cl-IB-MECA.
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Core Application: Quantitative Bioanalysis via LC-
MS/MS
The primary and most critical application of 2-Cl-IB-MECA-¹³C,d₃ is as an internal standard (IS)

for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is the gold

standard for quantifying drug concentrations in complex biological matrices like plasma, serum,

and tissue homogenates.

Causality Behind the Choice: Why is a stable isotope-labeled (SIL) internal standard superior?

Co-elution: The SIL-IS is chemically identical to the analyte (the unlabeled drug), meaning it

has the same chromatographic retention time, extraction recovery, and ionization efficiency.

This perfectly corrects for variations during sample preparation and analysis.

Matrix Effect Compensation: Biological samples contain numerous endogenous compounds

that can suppress or enhance the ionization of the target analyte in the mass spectrometer's

source. Because the SIL-IS behaves identically, any matrix effect that impacts the analyte

will impact the IS to the same degree, ensuring the ratio between them remains constant and

the quantification accurate.

Precision and Accuracy: Using a SIL-IS dramatically improves the precision, accuracy, and

robustness of the bioanalytical method, which is a regulatory requirement for preclinical and

clinical drug development.

Experimental Protocol: Pharmacokinetic Analysis of 2-
Cl-IB-MECA in Rat Plasma
This protocol outlines the steps to determine the concentration-time profile of 2-Cl-IB-MECA in

plasma following administration to a research animal.

1. Preparation of Standards and Solutions

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Cl-IB-MECA (analyte)

and 2-Cl-IB-MECA-¹³C,d₃ (IS) in separate volumetric flasks using DMSO.
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Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by

spiking the appropriate volume of analyte working solution into blank rat plasma.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high

concentrations in blank plasma, using a separate weighing of the analyte stock.

Internal Standard Working Solution (50 ng/mL): Dilute the IS primary stock solution with

acetonitrile.

2. Sample Preparation (Protein Precipitation)

Rationale: This is a rapid and effective method to remove the bulk of plasma proteins which

interfere with LC-MS/MS analysis.

Procedure:

Aliquot 50 µL of plasma samples (calibrators, QCs, or unknown study samples) into a 96-

well plate.

Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each well. The

acetonitrile acts as the precipitating agent.

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

Rationale: The liquid chromatography step separates the analyte from other matrix

components, while the tandem mass spectrometry provides highly selective and sensitive

detection.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance

liquid chromatography (HPLC) system.

LC Method:
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Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A linear gradient from 5% B to 95% B over 3 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS/MS Method (Multiple Reaction Monitoring - MRM):

Ionization Mode: Positive Electrospray Ionization (ESI+).

MRM Transitions: The mass spectrometer is set to isolate a specific precursor ion (the

protonated molecule, [M+H]⁺) and then fragment it to produce a specific product ion. This

transition is unique to the molecule of interest.

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

2-Cl-IB-MECA 545.0 414.1 100 25

2-Cl-IB-MECA-

¹³C,d₃ (IS)
549.0 417.1 100 25

Note: Exact m/z values and collision energies must be optimized empirically on the specific

instrument used.

4. Data Analysis

Integrate the peak areas for both the analyte and the internal standard for all injections.

Calculate the Peak Area Ratio (Analyte Area / IS Area).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Construct a calibration curve by plotting the Peak Area Ratio against the nominal

concentration of the calibration standards.

Perform a linear regression (typically weighted 1/x²) on the calibration curve.

Use the regression equation to calculate the concentration of the analyte in the QC and

unknown samples.
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Caption: Workflow for quantitative bioanalysis using a SIL-IS.
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Conclusion: An Indispensable Tool for Drug
Development
While 2-Cl-IB-MECA is a powerful pharmacological agent for probing A₃AR function, its

isotopically labeled counterpart, 2-Cl-IB-MECA-¹³C,d₃, is the linchpin for translating basic

research into credible preclinical and clinical data. Its role as an internal standard ensures the

generation of accurate, precise, and reproducible quantitative data, which is fundamental to

understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME)

profile. For any researcher in the field of drug development focusing on A₃AR modulators,

mastering the application of such labeled compounds is not merely a technical skill but a

requisite for maintaining the highest standards of scientific integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1162068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

